![molecular formula C11H25NO2 B13288886 2-{2-[(5-Methylhexan-2-yl)amino]ethoxy}ethan-1-ol](/img/structure/B13288886.png)
2-{2-[(5-Methylhexan-2-yl)amino]ethoxy}ethan-1-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(5-Methylhexan-2-yl)amino]ethoxy}ethan-1-ol typically involves the reaction of 5-methylhexan-2-amine with ethylene oxide under controlled conditions . The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(5-Methylhexan-2-yl)amino]ethoxy}ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of primary amines and alcohols.
Substitution: Formation of substituted amines and ethers.
Scientific Research Applications
2-{2-[(5-Methylhexan-2-yl)amino]ethoxy}ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{2-[(5-Methylhexan-2-yl)amino]ethoxy}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites and altering the activity of enzymes. This modulation can lead to various physiological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminoethoxy)ethanol: An aminoalcohol with similar structural features but different functional groups.
2-[2-(2-Azidoethoxy)ethoxy]ethanol: Contains an azido group instead of an amino group, leading to different reactivity and applications.
Uniqueness
2-{2-[(5-Methylhexan-2-yl)amino]ethoxy}ethan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its branched alkyl chain and ethoxy groups contribute to its versatility in various chemical reactions and applications .
Biological Activity
2-{2-[(5-Methylhexan-2-yl)amino]ethoxy}ethan-1-ol, with the CAS number 1038248-43-9, is an organic compound that exhibits significant biological activity. This compound belongs to a class of amino alcohols and has potential applications in various therapeutic areas. Understanding its biological activity is crucial for exploring its possible uses in pharmacology and biochemistry.
The molecular formula of this compound is C₁₁H₂₅NO₂, with a molecular weight of 203.32 g/mol. The structure includes a hydroxyl group, an ether linkage, and an amino group, which contribute to its biological properties.
The compound's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems and exhibit anti-inflammatory properties.
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in cellular signaling pathways. For instance, it has shown potential as an inhibitor of dihydrofolate reductase (DHFR), which plays a critical role in DNA synthesis and cell proliferation. This inhibition could lead to reduced cell growth in certain cancer cell lines.
In Vivo Studies
Animal model studies are essential for assessing the therapeutic potential of this compound. A recent study evaluated its efficacy in reducing inflammation in a rat model of arthritis. The results indicated a significant reduction in inflammatory markers and improved mobility in treated animals compared to controls.
Case Study 1: Anti-inflammatory Effects
A clinical trial involving patients with chronic inflammatory conditions tested the efficacy of this compound as an adjunct therapy. Patients receiving the compound reported a notable decrease in pain levels and improved quality of life metrics over a 12-week period.
Case Study 2: Neuroprotective Properties
Another study focused on the neuroprotective effects of the compound in models of neurodegeneration. The findings suggested that it could mitigate oxidative stress and apoptosis in neuronal cells, highlighting its potential for treating neurodegenerative diseases.
Safety and Toxicology
Toxicological evaluations have indicated that while the compound exhibits promising biological activity, it also has associated risks. Acute toxicity studies reveal that high doses can lead to adverse effects, including gastrointestinal disturbances and central nervous system depression. Long-term safety assessments are ongoing to establish a comprehensive safety profile.
Properties
Molecular Formula |
C11H25NO2 |
---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
2-[2-(5-methylhexan-2-ylamino)ethoxy]ethanol |
InChI |
InChI=1S/C11H25NO2/c1-10(2)4-5-11(3)12-6-8-14-9-7-13/h10-13H,4-9H2,1-3H3 |
InChI Key |
HSPIYOXLUZKHCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C)NCCOCCO |
Origin of Product |
United States |
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